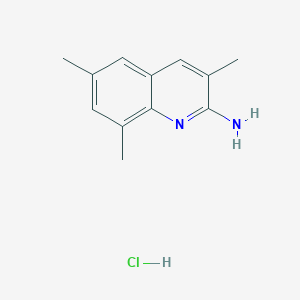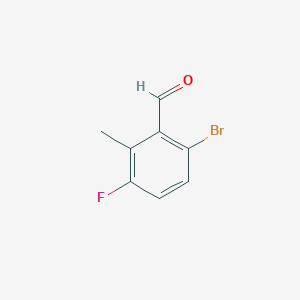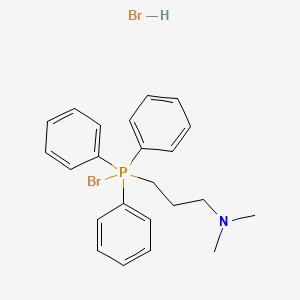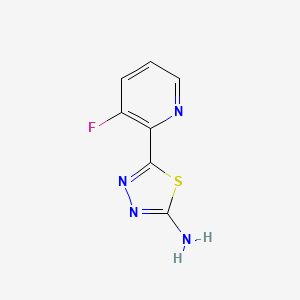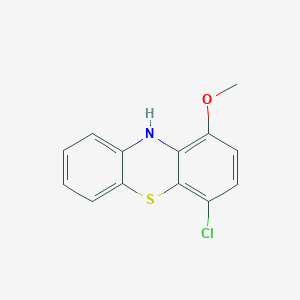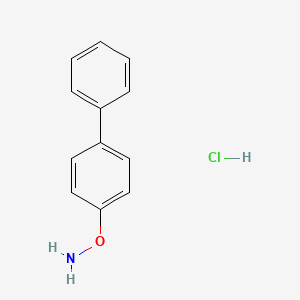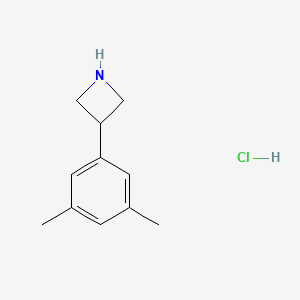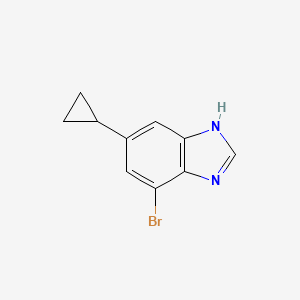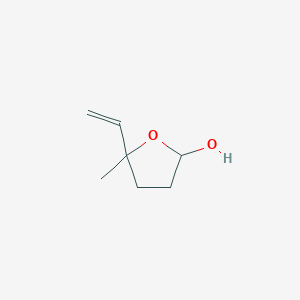
5-Methyl-5-vinyltetrahydrofuran-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-vinyltetrahydrofuran-2-ol: is a chemical compound with the molecular formula C10H18O2 . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its unique structure, which includes a tetrahydrofuran ring with a methyl and vinyl group attached to it. It is often used in the synthesis of fine chemicals, fragrances, and pharmaceuticals due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-vinyltetrahydrofuran-2-ol can be achieved through the oxidation of linalool. One common method involves the use of hydrogen peroxide as a green oxidant under mild conditions, catalyzed by lacunar Keggin heteropolyacid salts such as Na7PW11O39 . This one-pot synthesis route is efficient and environmentally friendly, producing high yields of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves similar oxidation processes but may use different catalysts and reaction conditions to optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-5-vinyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxidation derivatives.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The vinyl group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, often in the presence of metal catalysts like polyoxometalates.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Alcohol Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Methyl-5-vinyltetrahydrofuran-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-5-vinyltetrahydrofuran-2-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its biological activity. For example, its ability to form epoxides and other reactive intermediates can lead to interactions with enzymes and other biomolecules, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Linalool Oxide: A closely related compound with similar chemical properties and applications.
2-(5-Methyl-5-vinyltetrahydro-2-furanyl)propanal: Another derivative with a similar structure but different functional groups.
2-Furanethanol, 5-ethenyltetrahydro-α,β,5-trimethyl-: A compound with a similar tetrahydrofuran ring structure.
Uniqueness: 5-Methyl-5-vinyltetrahydrofuran-2-ol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
5-ethenyl-5-methyloxolan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)5-4-6(8)9-7/h3,6,8H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJAVMAZHUQEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875691 |
Source


|
| Record name | 5-Methyl-5-vinyltetrahydrofuran-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40478-73-7 |
Source


|
| Record name | 5-Methyl-5-vinyltetrahydrofuran-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
